7-{[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
Description
The compound 7-{[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a structurally complex molecule featuring a tricyclic core (1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one) linked to a piperazine moiety via a sulfonyl bridge. The piperazine ring is further substituted with a 2-phenoxyacetyl group.
Properties
IUPAC Name |
7-[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5S/c28-22-9-8-19-16-21(15-18-5-4-10-27(22)24(18)19)33(30,31)26-13-11-25(12-14-26)23(29)17-32-20-6-2-1-3-7-20/h1-3,6-7,15-16H,4-5,8-14,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNAGSUPBWBEOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)COC5=CC=CC=C5)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-{[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a complex organic molecule with potential pharmacological applications. Its structural features include a piperazine ring and a unique tricyclic system, which may contribute to its biological activity.
- Molecular Formula : C23H25N3O5S
- Molecular Weight : 455.5 g/mol
- Purity : Typically around 95% .
The compound is proposed to exhibit anti-tubercular activity , particularly against Mycobacterium tuberculosis H37Ra. The mechanism likely involves the inhibition of essential biochemical processes within the bacterium, potentially disrupting its metabolic pathways and leading to bacterial growth inhibition .
Biological Activity Overview
Research indicates that piperazine derivatives often possess a broad spectrum of biological activities, including:
- Antimicrobial : Inhibition of bacterial growth, especially against resistant strains.
- Antitumor : Potential effects on cancer cell proliferation.
- Neuropharmacological effects : Modulation of neurotransmitter systems.
Antimicrobial Activity
A study evaluating similar piperazine derivatives demonstrated significant activity against Mycobacterium tuberculosis, suggesting that the compound may follow suit. The inhibitory concentration (IC50) values for related compounds were found to be in the low micromolar range .
Antitumor Activity
Research has shown that compounds with similar structures can inhibit tumor growth in various cancer cell lines. For instance, derivatives targeting specific kinases have been reported to reduce cell viability significantly in breast and lung cancer models .
Neuropharmacological Effects
Investigations into the neuropharmacological properties of piperazine derivatives indicate potential applications in treating anxiety and depression through modulation of serotonin receptors .
Data Table: Biological Activities of Related Compounds
Pharmacokinetics
Similar compounds have exhibited favorable pharmacokinetic profiles, including good absorption and distribution characteristics, along with moderate metabolic stability . These properties are crucial for therapeutic efficacy and safety.
Comparison with Similar Compounds
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2,4-dione (Compound 20)
- Core Structure : Shares a similar tricyclic system but replaces the sulfonyl group with a butyl chain.
- Substituents : Features a 2-methoxyphenyl-piperazine moiety.
- Biological Activity: Demonstrated affinity for 5-hydroxytryptamine receptors (5-HTR), suggesting CNS applications. The methoxy group may enhance lipophilicity compared to the phenoxyacetyl group in the target compound .
7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one
- Core Structure : Identical to the target compound.
- Substituents: Substitutes 2-phenoxyacetyl with 3-fluorobenzoyl.
- Implications: The electron-withdrawing fluorine atom may enhance metabolic stability or alter receptor-binding kinetics compared to the target’s phenoxy group .
Analogues with Distinct Core Heterocycles
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13)
- Core Structure : Spiro[4.5]decane-2,4-dione instead of a tricyclic system.
- Substituents : Piperazine linked via a propyl chain.
2H-1-Aza-2-oxa-7-chloro-3-(1-phenethylpiperidin-4-yl)-4,5-dihydronaphtho[1,2-c]isoxazole (8b)
- Core Structure : Isoxazole-fused naphtho derivative.
- Substituents : Piperidine instead of piperazine.
- Implications : Piperidine’s reduced basicity compared to piperazine may lower solubility and alter pharmacokinetics .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- In contrast, the 3-fluorobenzoyl group in its analogue may improve stability but reduce solubility .
- Core Flexibility : The tricyclic core likely offers greater conformational freedom than spiro or isoxazole systems, enabling broader receptor interactions .
- Synthetic Challenges : Sulfonylation and piperazine functionalization require precise control to avoid byproducts, as seen in the purification of related compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
